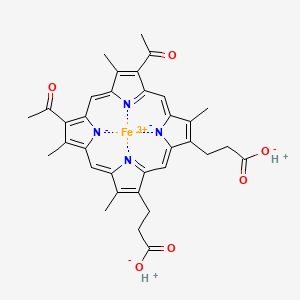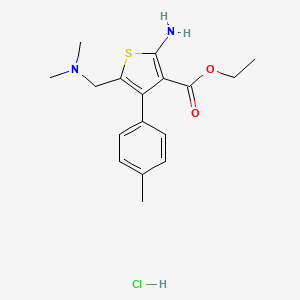
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate hydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of various functional groups. Common reagents used in the synthesis include ethyl acetoacetate, p-toluidine, and dimethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.
Scientific Research Applications
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate hydrochloride can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with different chemical properties.
2-Aminothiophene: Another thiophene derivative with distinct biological activities.
4-Methylthiophene: A methyl-substituted thiophene with unique reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23ClN2O2S |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
ethyl 2-amino-5-[(dimethylamino)methyl]-4-(4-methylphenyl)thiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H22N2O2S.ClH/c1-5-21-17(20)15-14(12-8-6-11(2)7-9-12)13(10-19(3)4)22-16(15)18;/h6-9H,5,10,18H2,1-4H3;1H |
InChI Key |
HPVZOBIGWWAXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)CN(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[4.1.0]heptan-7-ol](/img/structure/B12980909.png)
![3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12980916.png)
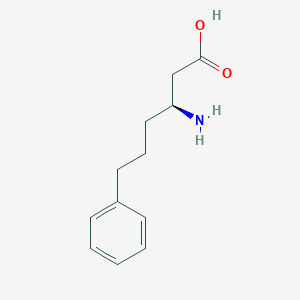
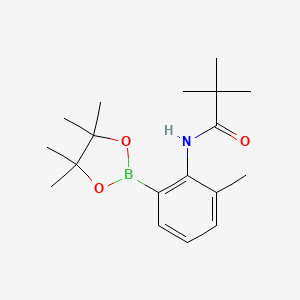
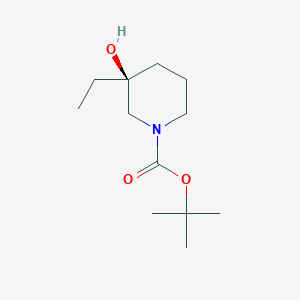
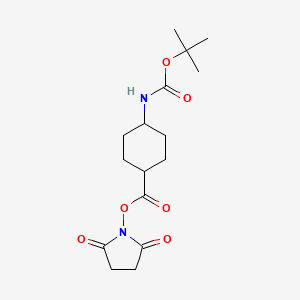
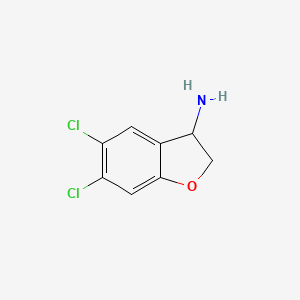
![4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12980948.png)
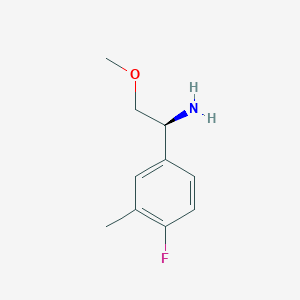
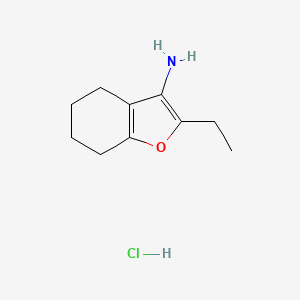
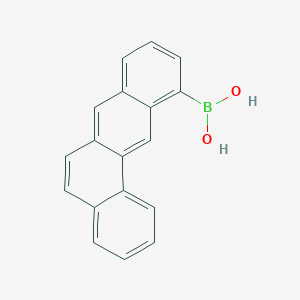
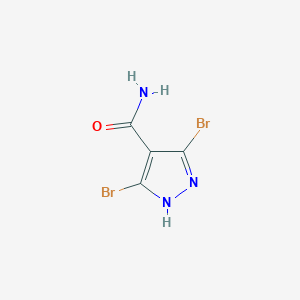
![[1-(2-Pyridyl)cyclopropyl]methanol](/img/structure/B12980987.png)
